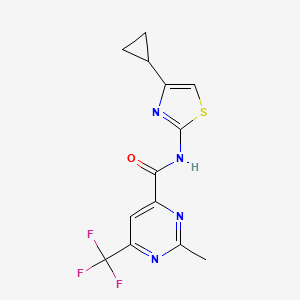

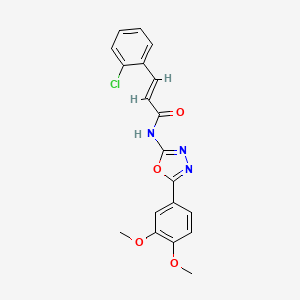

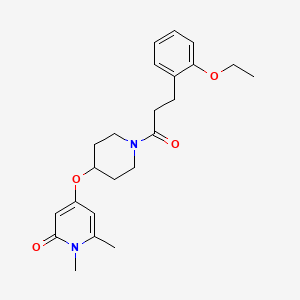

(E)-3-(2-chlorophenyl)-N-(5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)acrylamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-(2-chlorophenyl)-N-(5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)acrylamide is a useful research compound. Its molecular formula is C19H16ClN3O4 and its molecular weight is 385.8. The purity is usually 95%.

BenchChem offers high-quality (E)-3-(2-chlorophenyl)-N-(5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)acrylamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-3-(2-chlorophenyl)-N-(5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)acrylamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Activity

(E)-3-(2-chlorophenyl)-N-(5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)acrylamide: has demonstrated promising anticancer potential. Researchers have investigated its effects on tumor cell lines and found that it can inhibit cancer cell growth and induce apoptosis (programmed cell death). The compound’s mechanism of action involves interfering with key cellular pathways, making it a candidate for further drug development in oncology .

Anti-inflammatory Properties

Inflammation plays a crucial role in various diseases, including autoimmune disorders and chronic conditions. Studies suggest that this compound possesses anti-inflammatory properties by modulating inflammatory mediators. Researchers are exploring its potential as a therapeutic agent for conditions like rheumatoid arthritis and inflammatory bowel diseases .

Antioxidant Effects

The compound’s chemical structure includes an oxadiazole ring, which contributes to its antioxidant activity. Antioxidants help protect cells from oxidative stress and prevent damage caused by free radicals. Investigations have highlighted its ability to scavenge free radicals and reduce oxidative damage, making it relevant for applications in health and disease prevention .

Neuroprotective Potential

Neurodegenerative diseases, such as Alzheimer’s and Parkinson’s, involve neuronal damage and oxidative stress. Preliminary studies indicate that (E)-3-(2-chlorophenyl)-N-(5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)acrylamide may have neuroprotective effects. It could potentially mitigate neuronal cell death and enhance cognitive function, although further research is needed .

Antibacterial Activity

Researchers have explored the compound’s antibacterial properties against various bacterial strains. It shows inhibitory effects against both Gram-positive and Gram-negative bacteria. Its unique chemical structure contributes to its antimicrobial activity, making it a candidate for novel antibiotics or antibacterial agents .

Photophysical Applications

The compound’s photophysical properties make it interesting for applications in optoelectronics and materials science. Its absorption and emission spectra suggest potential use in organic light-emitting diodes (OLEDs), sensors, and other photonic devices. Researchers are investigating its luminescent behavior and exploring ways to optimize its performance .

These applications highlight the versatility and potential of (E)-3-(2-chlorophenyl)-N-(5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)acrylamide across different scientific domains. Keep in mind that ongoing research may uncover additional uses and mechanisms for this compound in the future. 🌟 .

properties

IUPAC Name |

(E)-3-(2-chlorophenyl)-N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]prop-2-enamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16ClN3O4/c1-25-15-9-7-13(11-16(15)26-2)18-22-23-19(27-18)21-17(24)10-8-12-5-3-4-6-14(12)20/h3-11H,1-2H3,(H,21,23,24)/b10-8+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDSBGQKTEOEYLB-CSKARUKUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=NN=C(O2)NC(=O)C=CC3=CC=CC=C3Cl)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)C2=NN=C(O2)NC(=O)/C=C/C3=CC=CC=C3Cl)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClN3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-3-(2-chlorophenyl)-N-(5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)acrylamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-phenyl-5-[4-(2-thienylcarbonyl)piperazino]-3(2H)-pyridazinone](/img/structure/B2400966.png)

![N-benzyl-2-(8-chloro-5-oxo[1,2,3]triazolo[1,5-a]quinazolin-4(5H)-yl)acetamide](/img/structure/B2400967.png)

![3-[(2-methoxydibenzofuran-3-yl)sulfamoyl]benzoic Acid](/img/structure/B2400968.png)

![2-[(E,4Z)-4-(3-ethyl-1,3-benzothiazol-2-ylidene)but-2-enylidene]propanedinitrile](/img/structure/B2400974.png)

![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-5-methylisoxazole-3-carboxamide](/img/structure/B2400977.png)